TPSA-LogP Space Differentiation from 7-Isopropylamino and 7-Pyridin-4-ylamino Analogues
The target compound 899411-81-5 exhibits a topological polar surface area (TPSA) of 40.26 Ų and a calculated logP of 4.38, compared with its 7-hydroxy analogue (D724-0376) which has a TPSA of 36.64 Ų and logP of 3.71 . The higher TPSA of the target, driven by the pyridin-3-ylmethylamine nitrogen atoms, enhances hydrogen-bond acceptor capacity (HBA count = 3) relative to the 7-hydroxy core scaffold. This distinction is relevant because TPSA values below 60 Ų together with logP in the range of 3–5 are generally predictive of good blood–brain barrier penetration for CNS-targeted kinase research programs [1].
| Evidence Dimension | Physicochemical property comparison (TPSA, logP, logD, logSw) |
|---|---|
| Target Compound Data | TPSA = 40.26 Ų; logP = 4.38; logD = 3.24; logSw = -4.23 |
| Comparator Or Baseline | 5-tert-Butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol (D724-0376): TPSA = 36.64 Ų; logP = 3.71; logD = 3.09; logSw = -3.88 |
| Quantified Difference | Δ TPSA = +3.62 Ų (+9.9%); Δ logP = +0.67 (+18.1%); Δ logD = +0.15 (+4.9%); Δ logSw = -0.35 (-9.0% more aqueous solubility) |
| Conditions | Calculated properties from ChemDiv vendor database, consistent computational methodology |
Why This Matters
The systematic difference in TPSA and logP between the target and its 7-hydroxy core scaffold provides a measurable basis for compound selection in CNS-penetrant or peripherally restricted kinase inhibitor design, where small changes in these parameters can have large effects on tissue distribution.
- [1] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
